2,5-dichloro-N-cycloheptylbenzenesulfonamide
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Overview
Description
2,5-Dichloro-N-cycloheptylbenzenesulfonamide is an organic compound with the molecular formula C13H17Cl2NO2S. It is characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring, a cycloheptyl group attached to the nitrogen atom, and a sulfonamide group.
Mechanism of Action
Target of Action
The primary target of 2,5-dichloro-N-cycloheptylbenzenesulfonamide is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the gluconeogenesis pathway, which is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates.
Biochemical Pathways
The inhibition of Fructose-1,6-bisphosphatase 1 by this compound would affect the gluconeogenesis pathway . This could lead to decreased production of glucose, impacting energy metabolism in cells.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its impact on glucose metabolism. By inhibiting Fructose-1,6-bisphosphatase 1, the compound could potentially decrease glucose production, which could have various downstream effects depending on the specific cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-cycloheptylbenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-cycloheptylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium amide, potassium thiolate, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used. The reaction conditions vary depending on the desired product.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted benzenesulfonamides with different functional groups.
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
2,5-Dichloro-N-cycloheptylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-cyclohexylbenzenesulfonamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
2,5-Dichloro-N-cyclopentylbenzenesulfonamide: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
2,5-Dichloro-N-cyclooctylbenzenesulfonamide: Similar structure but with a cyclooctyl group instead of a cycloheptyl group.
Uniqueness
2,5-Dichloro-N-cycloheptylbenzenesulfonamide is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-N-cycloheptylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2S/c14-10-7-8-12(15)13(9-10)19(17,18)16-11-5-3-1-2-4-6-11/h7-9,11,16H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWWKEYDICEESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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